molecular formula C19H21NO3 B1481060 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid CAS No. 2098076-96-9

1-Benzyl-4-phenoxypiperidine-4-carboxylic acid

Cat. No.: B1481060
CAS No.: 2098076-96-9
M. Wt: 311.4 g/mol
InChI Key: HXBSYHSLOXTVFC-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenoxypiperidine-4-carboxylic acid, also known as BPPC, is a bicyclic compound. It has a molecular formula of C19H21NO3 and a molecular weight of 311.4 g/mol . This compound has been subject to extensive research due to its potential applications in various fields.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C19H21NO3) and molecular weight (311.4 g/mol) . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to a detailed product specification or material safety data sheet (MSDS).

Scientific Research Applications

Synthesis and Reactivity

The study by Ibenmoussa et al. (1998) discusses the synthesis and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, highlighting their significance in the preparation of compounds with pharmacological interest. The reactivity of these compounds provides insight into their potential application in the synthesis of natural products and therapeutic agents, including emetine-like antiepileptic and herbicide agents. The structural determination and reactivity studies suggest their importance in medicinal chemistry and agriculture (Ibenmoussa et al., 1998).

Functionalization Reactions

Yıldırım and Kandemirli (2006) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with various aminophenols. The study demonstrates the potential of such chemical transformations in producing N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which could have implications for developing new chemical entities in drug discovery and material science (Yıldırım & Kandemirli, 2006).

Polymer Chemistry Applications

Nan et al. (2017) presented research on the polymerization of 4-hydroxymandelic acid, leading to the discovery of a new type of organic polymer containing poly(benzofuran-co-arylacetic acid) structures. This study is crucial for understanding the potential applications of these polymers in nanomedicine, organocatalysis, and coating technologies due to their diverse reactivity and ease of preparation (Nan et al., 2017).

Electrocatalysis

Rafiee et al. (2018) developed an electrocatalytic method for oxidizing alcohols and aldehydes to carboxylic acids using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl as a mediator. This method's mild conditions and retention of stereochemistry make it relevant for synthesizing pharmaceutical precursors, showcasing the utility of 1-benzyl-4-phenoxypiperidine-4-carboxylic acid derivatives in green chemistry and sustainable chemical processes (Rafiee et al., 2018).

Properties

IUPAC Name

1-benzyl-4-phenoxypiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18(22)19(23-17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBSYHSLOXTVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)OC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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